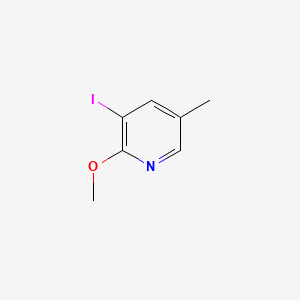

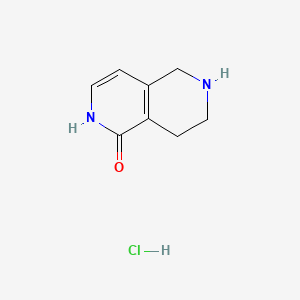

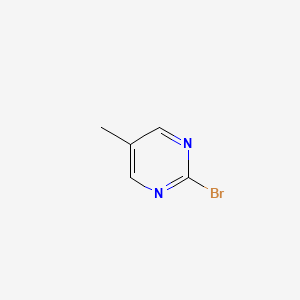

![molecular formula C7H6ClN3O B598336 6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-30-7](/img/structure/B598336.png)

6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is a chemical compound that is a part of the pyrrolo[2,1-f][1,2,4]triazine family . This family of compounds is known for their broad range of biological activities and are important scaffolds in a number of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine compounds has been reported in the literature . In one method, NaH was applied as the base to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution was utilized for the N-amination, followed by cyclization with formamidine acetate . A second-generation synthesis was reported using continuous flow chemistry tools . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .Molecular Structure Analysis

The molecular structure of compounds in the pyrrolo[2,1-f][1,2,4]triazine family has been studied . For example, the crystal structure of brivanib, a related compound, was reported . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazine compounds include deprotonation, N-amination, and cyclization . These reactions are facilitated by the use of bases and other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds in the pyrrolo[2,1-f][1,2,4]triazine family can be investigated using various techniques, including crystallography . For example, the crystallographic parameters for brivanib were reported .Scientific Research Applications

Environmental Fate and Transformation

Computational Chemistry Insights into Hydrolysis of Chlorine-Containing Pesticides Computational chemistry methods have been employed to predict the hydrolysis trends of atrazine and related 2-chloro-s-triazines. The study indicates that hydrolysis reactions, a key pathway for the environmental degradation of these compounds, are not significantly affected by side-chain alkyl substituents and tend to follow a concerted nucleophilic aromatic substitution pathway. This research aids in understanding the fate and transport of such compounds in the environment (Sawunyama & Bailey, 2002).

Photophysics and Luminescence

Studying the Excited States of Triazine-Based Herbicides A combination of computational and luminescence studies has been conducted on sym-triazines, including atrazine, providing insights into their low-lying excited states. Such studies have implications for understanding the behavior of these compounds under various light conditions, potentially affecting their stability and reactivity (Oliva et al., 2005).

Microbial Transformation and Degradation

Enzymatic Dechlorination by Rhodococcus corallinus Rhodococcus corallinus has been shown to possess hydrolase activity that dechlorinates triazine compounds, including atrazine. Understanding such microbial pathways can be crucial for bioremediation strategies targeting contaminated soils and water bodies (Mulbry, 1994).

Chemical Degradation and Byproduct Analysis

Atrazine Degradation by Fenton's Reagent Research on atrazine degradation using Fenton's reagent has revealed optimal conditions and significant byproducts. This study provides critical insights for developing efficient chemical methods to degrade and detoxify atrazine residues in the environment (Arnold et al., 1995).

Interaction with Biomolecules

Binding Studies of Sulfonated Zinc-Triazine Complexes with Bovine Serum Albumin Complexes containing a pyridyl triazine core and sulfonated zinc have been synthesized and characterized, with studies indicating potent serum distribution capabilities through albumin binding. Such findings are significant for understanding the bioavailability and distribution of triazine-based compounds in biological systems (Abeydeera et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, pyrrolo[2,1-f][1,2,4]triazin-4(3h)-ones, have shown intriguing activities as tankyrase inhibitors, stearoyl coa desaturase inhibitors, eg5 inhibitors, melanin-concentrating hormone receptor (mch)-r1 antagonists, and crf1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to cell proliferation, lipid metabolism, cell division, hormone signaling, and stress response .

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have effects on cell proliferation, lipid metabolism, cell division, hormone signaling, and stress response .

Safety and Hazards

Future Directions

Research on pyrrolo[2,1-f][1,2,4]triazine compounds remains active for potential applications in various areas . For example, brivanib is being studied for potential applications in treating conditions such as neovascular age-related macular degeneration and soft-tissue sarcomas . The development of new synthesis methods, such as the use of continuous flow chemistry, also represents an important direction for future research .

properties

IUPAC Name |

6-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-2-5(8)3-11(6)10-4/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSRQIMUOPXPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=C2C(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.